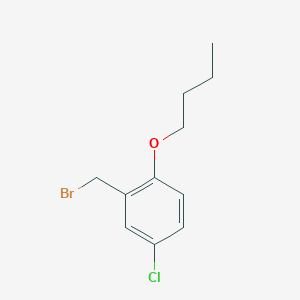
2-(Bromomethyl)-1-butoxy-4-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1-butoxy-4-chlorobenzene is an organic compound that features a benzene ring substituted with a bromomethyl group, a butoxy group, and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-butoxy-4-chlorobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 1-butoxy-4-chlorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a solvent and passed through a reactor under controlled temperature and illumination .
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1-butoxy-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It can be a building block in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1-butoxy-4-chlorobenzene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The electron-withdrawing effects of the chlorine and butoxy groups can influence the reactivity of the bromomethyl group, making it more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
- 2-(Bromomethyl)-1-butoxybenzene
- 2-(Bromomethyl)-4-chlorobenzene
- 1-Butoxy-4-chlorobenzene
Comparison: 2-(Bromomethyl)-1-butoxy-4-chlorobenzene is unique due to the presence of both a butoxy group and a chlorine atom on the benzene ring, which can significantly influence its chemical reactivity and physical properties. Compared to 2-(Bromomethyl)-1-butoxybenzene, the additional chlorine atom in this compound can enhance its electrophilic character, making it more reactive in certain substitution reactions .
Propiedades
Fórmula molecular |
C11H14BrClO |
|---|---|
Peso molecular |
277.58 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1-butoxy-4-chlorobenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-3-6-14-11-5-4-10(13)7-9(11)8-12/h4-5,7H,2-3,6,8H2,1H3 |
Clave InChI |
FTWVUZWYDGMEOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one](/img/structure/B13885496.png)



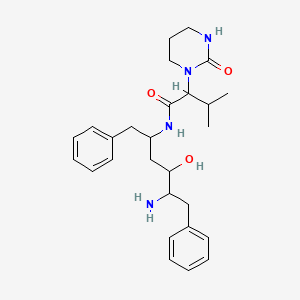
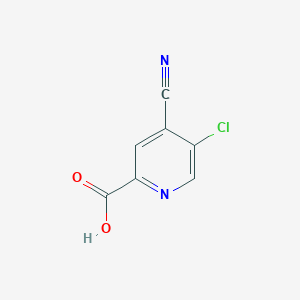
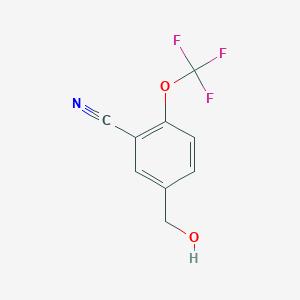

![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)
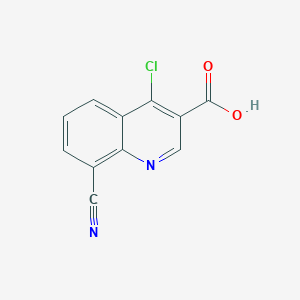
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13885570.png)
